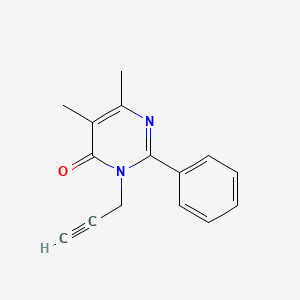
5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl, phenyl, and propynyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The phenyl and propynyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-dimethylpyrimidine: Lacks the propynyl group, resulting in different chemical properties and reactivity.
5,6-Dimethyl-2-phenylpyrimidin-4(3H)-one: Similar structure but without the propynyl group, leading to variations in biological activity and applications.
3-(Prop-2-yn-1-yl)-2-phenylpyrimidin-4(3H)-one:
Uniqueness
5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
153484-06-1 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5,6-dimethyl-2-phenyl-3-prop-2-ynylpyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-4-10-17-14(13-8-6-5-7-9-13)16-12(3)11(2)15(17)18/h1,5-9H,10H2,2-3H3 |
InChI Key |
YRMNPDWLKDNIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC#C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















